molecular formula C18H17BrClNO2 B2880634 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421525-32-7

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2880634
CAS No.: 1421525-32-7
M. Wt: 394.69
InChI Key: FHEKSXDHGRRQMS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor, followed by the introduction of the cyclopropyl and hydroxyphenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehalogenated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-isopropylbenzamide
  • 5-bromo-2-chloropyridine

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is unique due to the presence of the cyclopropyl and hydroxyphenylethyl groups. These groups confer specific chemical and biological properties, making the compound suitable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEKSXDHGRRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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